molecular formula C11H13Cl2NO3S B288263 2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether

Numéro de catalogue B288263
Poids moléculaire: 310.2 g/mol
Clé InChI: FPBXFABSQXPKFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether (DPCPX) is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that acts as a neurotransmitter and neuromodulator in the central nervous system. The adenosine A1 receptor is involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. DPCPX has been widely used in scientific research to study the role of adenosine A1 receptors in these processes.

Mécanisme D'action

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by adenosine. This results in a reduction in the activity of the receptor and a decrease in the physiological effects that are mediated by the receptor.
Biochemical and Physiological Effects
2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of the adenosine A1 receptor in the brain, resulting in a decrease in sleep-promoting effects of adenosine. It has also been shown to reduce the activity of the receptor in the cardiovascular system, resulting in a decrease in heart rate and blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, meaning that it does not interact with other receptors or signaling pathways. This allows researchers to specifically study the role of the adenosine A1 receptor in various physiological processes. However, 2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether also has limitations, including its low solubility in water and its potential for non-specific binding to other proteins or molecules.

Orientations Futures

There are several future directions for research on 2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether and adenosine A1 receptors. One area of research is the potential therapeutic uses of adenosine A1 receptor antagonists in the treatment of conditions such as chronic pain, epilepsy, and ischemic heart disease. Another area of research is the role of adenosine A1 receptors in the regulation of other physiological processes, such as immune function and metabolism. Additionally, there is ongoing research into the development of new and more effective adenosine A1 receptor antagonists for use in scientific research and clinical applications.

Méthodes De Synthèse

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether can be synthesized using a variety of methods, including the reaction of 2,6-dichloro-3-nitrophenyl methyl ether with pyrrolidine-1-sulfonic acid followed by reduction with hydrogen gas. The resulting compound can then be treated with hydrochloric acid to yield 2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether.

Applications De Recherche Scientifique

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been used in a wide range of scientific research applications. It has been used to study the role of adenosine A1 receptors in sleep regulation, pain perception, and cardiovascular function. It has also been used to investigate the potential therapeutic uses of adenosine A1 receptor antagonists in the treatment of various conditions, including chronic pain, epilepsy, and ischemic heart disease.

Propriétés

Nom du produit

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether

Formule moléculaire

C11H13Cl2NO3S

Poids moléculaire

310.2 g/mol

Nom IUPAC

1-(2,4-dichloro-3-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H13Cl2NO3S/c1-17-11-8(12)4-5-9(10(11)13)18(15,16)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3

Clé InChI

FPBXFABSQXPKFU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl

SMILES canonique

COC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.